molecular formula C8H6Br2O2 B7763653 3,5-Dibromo-4-methoxybenzaldehyde CAS No. 5844-80-4

3,5-Dibromo-4-methoxybenzaldehyde

Cat. No. B7763653
CAS RN: 5844-80-4
M. Wt: 293.94 g/mol
InChI Key: CAGHJINSPMGDKT-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-methoxybenzaldehyde is a chemical compound with the molecular formula C8H6Br2O2 . It has an average mass of 293.940 Da and a monoisotopic mass of 291.873444 Da .


Molecular Structure Analysis

The molecular structure of 3,5-Dibromo-4-methoxybenzaldehyde consists of a benzene ring substituted with two bromine atoms, one methoxy group, and one aldehyde group . The InChI code for this compound is 1S/C8H6Br2O2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3 .


Physical And Chemical Properties Analysis

3,5-Dibromo-4-methoxybenzaldehyde is a solid at room temperature . It has a molecular weight of 293.94 . The storage temperature is recommended to be in an inert atmosphere, between 2-8°C .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

3,5-Dibromo-4-methoxybenzaldehyde is used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .

Synthesis of Blue Fluorescent Dye Derivatives

This compound is also used in the synthesis of blue fluorescent dye derivatives for organic light-emitting diodes (OLEDs) . OLEDs are a type of light-emitting diode (LED) in which the emissive electroluminescent layer is a film of organic compound that emits light in response to an electric current .

Sharpless Kinetic Resolution

3,5-Dibromo-4-methoxybenzaldehyde is used in Sharpless kinetic resolution for the formation of Baylis-Hillman enal adducts . The Sharpless kinetic resolution is an asymmetric reaction used to enhance the enantiomeric excess of a mixture of enantiomers .

Synthesis of Podophyllotoxin Mimetic Pyridopyrazoles

This compound is used in the synthesis of podophyllotoxin mimetic pyridopyrazoles as anticancer agents . Podophyllotoxin is a non-alkaloid toxin lignan extracted from the roots and rhizomes of Podophyllum species .

Allylic Alkylation

3,5-Dibromo-4-methoxybenzaldehyde is used in allylic alkylation . Allylic alkylation is a powerful carbon-carbon bond-forming reaction in organic chemistry .

Synthesis of C2-Symmetric Biphosphine Ligand

This compound is used in the synthesis of C2-symmetric biphosphine ligand . Biphosphine ligands are used in a variety of metal-catalyzed reactions .

Safety and Hazards

The safety data sheet for 3,5-Dibromo-4-methoxybenzaldehyde indicates that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . It is recommended to avoid dust formation, ingestion, inhalation, and contact with skin, eyes, or clothing . Personal protective equipment and adequate ventilation are recommended when handling this compound .

Mechanism of Action

Target of Action

Similar compounds are often used in organic synthesis as building blocks , suggesting that it may interact with a variety of biological targets.

Mode of Action

Brominated compounds like this often undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

It is predicted to have high gi absorption and is likely bbb permeant . It is also predicted to be a CYP1A2 and CYP2C9 inhibitor . These properties could impact its bioavailability and pharmacokinetic behavior.

Action Environment

The action of 3,5-Dibromo-4-methoxybenzaldehyde can be influenced by various environmental factors. For instance, its reactivity might be affected by temperature, pH, and the presence of other chemical species. It is recommended to store this compound under inert gas (nitrogen or argon) at 2-8°C .

properties

IUPAC Name

3,5-dibromo-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGHJINSPMGDKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40973986
Record name 3,5-Dibromo-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-4-methoxybenzaldehyde

CAS RN

5844-80-4
Record name 3,5-Dibromo-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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